3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185302-02-6
VCID: VC2641472
InChI: InChI=1S/C12H17N3O.2ClH/c1-2-12-14-10-8-9(13)4-5-11(10)15(12)6-3-7-16;;/h4-5,8,16H,2-3,6-7,13H2,1H3;2*1H
SMILES: CCC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2 g/mol

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

CAS No.: 1185302-02-6

Cat. No.: VC2641472

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride - 1185302-02-6

Specification

CAS No. 1185302-02-6
Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2 g/mol
IUPAC Name 3-(5-amino-2-ethylbenzimidazol-1-yl)propan-1-ol;dihydrochloride
Standard InChI InChI=1S/C12H17N3O.2ClH/c1-2-12-14-10-8-9(13)4-5-11(10)15(12)6-3-7-16;;/h4-5,8,16H,2-3,6-7,13H2,1H3;2*1H
Standard InChI Key YEZRQZDVXHPPCM-UHFFFAOYSA-N
SMILES CCC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl
Canonical SMILES CCC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a well-defined chemical entity in the benzoimidazole family. Benzoimidazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities. This particular compound features an amino group at the 5-position and an ethyl group at the 2-position of the benzoimidazole ring, with a propan-1-ol chain attached to the nitrogen at position 1. The dihydrochloride form indicates that it exists as a salt with two hydrochloride groups, which significantly affects its physicochemical properties including solubility, stability, and reactivity.

Identification Parameters

The compound is precisely identified through several standard chemical identifiers, compiled in Table 1 below:

ParameterValue
CAS Number1185302-02-6
Molecular FormulaC12H19Cl2N3O
Molecular Weight292.2 g/mol
IUPAC Name3-(5-amino-2-ethylbenzimidazol-1-yl)propan-1-ol;dihydrochloride
Standard InChI (partial)InChI=1S/C12H17N3O.2ClH/c1-2-12-14-10-8-9(13)4-5-11(10)15(12)6-3-7-16;;/h4-5,8,16H,2-3,6-7,13H2,1H3;2*1H

Table 1: Chemical identification parameters for 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

The structural characteristics of this compound make it particularly interesting for research purposes. The amino group at position 5 provides a site for potential hydrogen bonding and further functionalization, while the ethyl group at position 2 contributes to its lipophilicity. The propan-1-ol side chain adds hydroxyl functionality, creating possibilities for additional interactions and modifications.

Synthesis and Preparation Methods

The synthesis of 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride typically involves a multi-step process that requires precise reaction conditions and careful purification steps.

General Synthetic Approach

Physicochemical Properties

The physicochemical properties of 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride are essential for understanding its behavior in various environments and applications.

Solubility Characteristics

The dihydrochloride salt form significantly enhances water solubility compared to the free base form, making it more suitable for aqueous applications. The compound is expected to be:

  • Highly soluble in water and polar protic solvents like methanol and ethanol

  • Moderately soluble in DMSO and DMF

  • Poorly soluble in less polar solvents like chloroform, dichloromethane, and ethyl acetate

  • Virtually insoluble in non-polar solvents like hexane and toluene

Stability Profile

The stability of the compound is influenced by its salt form. The dihydrochloride salt is typically:

  • More stable to oxidation than the free base

  • Relatively stable at room temperature when stored properly

  • Potentially hygroscopic, requiring storage in dry conditions

  • More sensitive to alkaline conditions which could neutralize the salt

Structural Relationship to Bioactive Compounds

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride shares structural similarities with other benzimidazole derivatives that have demonstrated various biological activities.

Comparison with Related Benzimidazole Derivatives

A structurally related compound, 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol (PubChem CID 6504207), differs only in the substitution of an isopropyl group (propan-2-yl) for the ethyl group at position 2 of the benzimidazole ring . This slight structural difference may impact:

Table 2 compares the two compounds:

Feature3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol
Position 2 substituentEthyl (C2H5)Isopropyl/Propan-2-yl (C3H7)
Salt formDihydrochlorideFree base
Molecular weight292.2 g/mol (as dihydrochloride)233.31 g/mol (as free base)
CAS Number1185302-02-6883544-84-1

Table 2: Comparison of 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride with a structurally related compound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator